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Compound Name: 2-(2-Chloro-phenyl)-thiazolidine

CAS No.: 67189-26-8

Cat. No.: B1350143
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An In-Depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2-(2-
Chloro-phenyl)-thiazolidine

Executive Summary
The thiazolidine ring system is a cornerstone of heterocyclic chemistry, renowned for its

presence in a multitude of biologically active compounds, most notably the penicillin class of

antibiotics.[1] This guide provides a detailed technical overview of a specific derivative, 2-(2-
Chloro-phenyl)-thiazolidine. As a member of the broader 2-aryl-thiazolidine family, this

compound serves as a valuable scaffold in medicinal chemistry and drug development. This

document offers an in-depth exploration of its molecular structure, a detailed protocol for its

chemical synthesis with mechanistic insights, a framework for its analytical characterization,

and an overview of the therapeutic potential informed by the activities of structurally related

analogues. The content is tailored for researchers, medicinal chemists, and drug development

professionals seeking a comprehensive understanding of this versatile chemical entity.
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Core Molecular Structure and Physicochemical
Properties
Introduction to the Thiazolidine Scaffold
Thiazolidine is a five-membered saturated heterocycle containing both a sulfur and a nitrogen

atom at positions 1 and 3, respectively.[1] This scaffold is of immense interest in

pharmaceutical sciences due to its structural similarity to key biological molecules and its

capacity for diverse chemical modifications. The presence of heteroatoms allows for complex

interactions with biological targets, and the stereogenic center that can be created at the C2

position offers opportunities for developing stereospecific drugs. Derivatives of this core

structure have demonstrated a wide spectrum of pharmacological activities, including

antibacterial, antifungal, antidiabetic, and anticancer effects.[2][3]

Structural Elucidation of 2-(2-Chloro-phenyl)-thiazolidine
The title compound, 2-(2-Chloro-phenyl)-thiazolidine, features a thiazolidine ring substituted

at the C2 position with a 2-chlorophenyl group. The ortho-position of the chlorine atom on the

phenyl ring introduces specific steric and electronic effects that can significantly influence the

molecule's conformation and its interaction with biological targets compared to its meta- or

para-substituted isomers.

Caption: 2D structure of 2-(2-Chloro-phenyl)-thiazolidine.

Conformational Analysis
X-ray crystallography studies on the related compound 2-(p-chlorophenyl)thiazolidine reveal

that the thiazolidine ring adopts an "envelope" conformation.[1] In this arrangement, four of the

ring atoms are approximately coplanar, while the fifth atom (typically the nitrogen) deviates from

this plane. It is highly probable that 2-(2-Chloro-phenyl)-thiazolidine adopts a similar

conformation. The plane of the thiazolidine ring is expected to be nearly perpendicular to the

plane of the phenyl ring, minimizing steric hindrance.[1] This spatial arrangement is critical for

defining the molecule's shape and its ability to fit into the active sites of enzymes or receptors.

Physicochemical Properties
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The fundamental properties of this compound are summarized below. This data is essential for

experimental design, including solvent selection for synthesis and assays, as well as for

computational modeling studies.

Property Value Source

Molecular Formula C₉H₁₀ClNS [4]

Molecular Weight 199.7 g/mol [4]

CAS Number 67189-26-8 [4][5]

Appearance
Expected to be a solid at room

temperature
Inferred

Synonyms

2-(o-Chlorophenyl)thiazolidine,

2-(2-chlorophenyl)-1,3-

thiazolidine

[4]

Synthesis and Mechanistic Insights
Principle of Thiazolidine Formation: Condensation
Reaction
The synthesis of 2-substituted thiazolidines is most commonly achieved through the

condensation reaction between a β-amino thiol and an aldehyde or ketone.[6][7] For the title

compound, this involves the reaction of cysteamine (2-aminoethanethiol) with 2-

chlorobenzaldehyde.

The causality behind this experimental choice lies in the distinct nucleophilicity of cysteamine's

two functional groups. The reaction proceeds via a proposed Schiff base (imine) intermediate.

[8] The more nucleophilic thiol group initiates an attack on the electrophilic carbonyl carbon of

the aldehyde. This is followed by the formation of an unstable hemiaminal, which then

dehydrates. The final, irreversible step is an intramolecular cyclization where the amino group

attacks the imine carbon, forming the stable five-membered thiazolidine ring.[9] This process is

often catalyzed by acid or base and can be driven to completion by the removal of water.

Step-by-Step Laboratory Protocol for Synthesis
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This protocol describes a representative method for the synthesis of 2-(2-Chloro-phenyl)-
thiazolidine. All operations should be performed in a well-ventilated fume hood with

appropriate personal protective equipment.

Materials:

2-Chlorobenzaldehyde

Cysteamine hydrochloride

Triethylamine (or another suitable base)

Ethanol (or Methanol)

Dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reactant Preparation: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in

ethanol. Add triethylamine (1.1 eq) to the solution to liberate the free base form of

cysteamine. Stir for 10-15 minutes at room temperature.

Aldehyde Addition: Add 2-chlorobenzaldehyde (1.0 eq) dropwise to the stirred solution.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a

rotary evaporator.
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Extraction: Redissolve the resulting residue in dichloromethane and wash it sequentially with

saturated sodium bicarbonate solution and then with brine. This step removes any unreacted

starting materials and acidic byproducts.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the filtrate in vacuo to yield the crude product.

Purification (Self-Validation): The crude product must be purified by flash column

chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical for

removing impurities and validating the integrity of the synthesized compound.

Characterization: The identity and purity of the final product should be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before any

biological evaluation.

Reaction Mechanism Workflow
The synthesis proceeds through a well-established mechanism involving the formation of a key

intermediate.

Reactants:
2-Chlorobenzaldehyde + Cysteamine

Intermediate Formation
(Schiff Base/Imine)

 Dehydration 

Intramolecular Cyclization

 Nucleophilic Attack by Amine 

Product:
2-(2-Chloro-phenyl)-thiazolidine
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Caption: General workflow for the synthesis of 2-(2-Chloro-phenyl)-thiazolidine.

Analytical Characterization and Quality Control
Rationale for Analytical Technique Selection
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed

information about the molecular framework, including the number and connectivity of protons

and carbons. It is the primary tool for structural verification.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal

its isotopic pattern (due to the presence of chlorine and sulfur), confirming the elemental

composition.[10]

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as

the N-H bond of the thiazolidine ring and C-H bonds of the aromatic and aliphatic parts.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final

compound, which is a critical requirement before its use in biological assays.[11][12]

Expected Spectroscopic Profile
While an experimental spectrum is definitive, the expected spectroscopic data for 2-(2-Chloro-
phenyl)-thiazolidine can be inferred from published data for analogous structures.[2][13][14]
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Technique Expected Observations

¹H NMR

- Multiplets in the aromatic region (approx. 7.0-

7.5 ppm) corresponding to the chlorophenyl

protons. - A singlet or triplet for the C2 proton of

the thiazolidine ring. - Multiplets for the two

methylene groups (C4 and C5) of the

thiazolidine ring. - A broad singlet for the N-H

proton.

¹³C NMR

- Resonances in the aromatic region (approx.

120-140 ppm). - A signal for the C2 carbon

(approx. 60-70 ppm). - Signals for the C4 and

C5 methylene carbons.

IR (cm⁻¹)

- N-H stretching vibration (approx. 3300-3400

cm⁻¹). - Aromatic C-H stretching (approx. 3000-

3100 cm⁻¹). - Aliphatic C-H stretching (approx.

2850-2950 cm⁻¹). - C=C aromatic ring stretching

(approx. 1450-1600 cm⁻¹).

MS (ESI+)

- A molecular ion peak [M+H]⁺ corresponding to

the calculated molecular weight (199.7). The

isotopic pattern will show a prominent M+2 peak

at approximately 32% the intensity of the M

peak, characteristic of a molecule containing

one chlorine atom.

Biological Activity and Therapeutic Potential
The Thiazolidine Scaffold in Drug Discovery
The thiazolidine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of

binding to multiple, diverse biological targets. Thiazolidine-2,4-diones (a related class with

carbonyl groups on the ring) are well-known antidiabetic agents (e.g., Pioglitazone).[12][15]

Other derivatives have been extensively investigated for a range of activities.[2][16]
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Investigated Activities of Substituted Phenyl-
Thiazolidines
While data specific to 2-(2-Chloro-phenyl)-thiazolidine is limited in publicly accessible

literature, numerous studies on closely related analogs provide strong rationale for its

investigation in several therapeutic areas:

Antifungal Activity: Various 2-aryl-thiazolidine derivatives have shown potent activity against

fungal pathogens like Candida albicans. The mechanism is sometimes linked to the

disruption of the fungal cell wall or key metabolic processes.[13][17]

Antibacterial Activity: The thiazolidine ring is a component of many compounds tested

against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g.,

Escherichia coli) bacteria.[18][19]

Enzyme Inhibition: A study on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives

identified them as novel competitive inhibitors of tyrosinase, an enzyme involved in melanin

production.[20] This suggests potential applications in dermatology for treating

hyperpigmentation disorders. Another study identified thiazolidine-2-thione derivatives as

potent xanthine oxidase inhibitors for treating hyperuricemia.[21]

Postulated Mechanism of Action: A Case Study in
Enzyme Inhibition
The study on tyrosinase inhibitors provides a valuable model for the potential mechanism of 2-
(2-Chloro-phenyl)-thiazolidine.[20] In that research, the thiazolidine derivative acted as a

competitive inhibitor. This means the compound likely binds to the active site of the enzyme,

competing with the natural substrate (like L-DOPA). The binding affinity is influenced by the

substituents on the phenyl ring. The 2-chloro group on the title compound would create a

specific electronic and steric profile that dictates its ability to fit into and interact with the amino

acid residues within an enzyme's active site.
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Caption: Conceptual diagram of competitive enzyme inhibition.

Conclusion and Future Directions
2-(2-Chloro-phenyl)-thiazolidine is a readily synthesizable heterocyclic compound built upon

a scaffold of proven biological importance. Its structure, featuring a reactive thiazolidine core

and a functionalized aromatic ring, makes it an attractive candidate for further investigation in

drug discovery programs.

Future research should focus on:

Broad Biological Screening: Evaluating the compound against a wide array of biological

targets, including bacterial and fungal strains, cancer cell lines, and key metabolic enzymes.
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with different

substitutions on the phenyl ring to understand how molecular changes affect biological

activity and to optimize potency.

Computational Studies: Employing molecular docking and simulation to predict potential

biological targets and to rationalize observed activities at a molecular level.

By leveraging the established chemical principles and biological precedents outlined in this

guide, researchers can effectively explore the therapeutic potential of 2-(2-Chloro-phenyl)-
thiazolidine and its derivatives.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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